

In Vivo Anxiolytic Activity of Valerenic Acid in Mouse Models: A Technical Guide

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Compound of Interest

Compound Name: Valerenic acid

Cat. No.: B546541

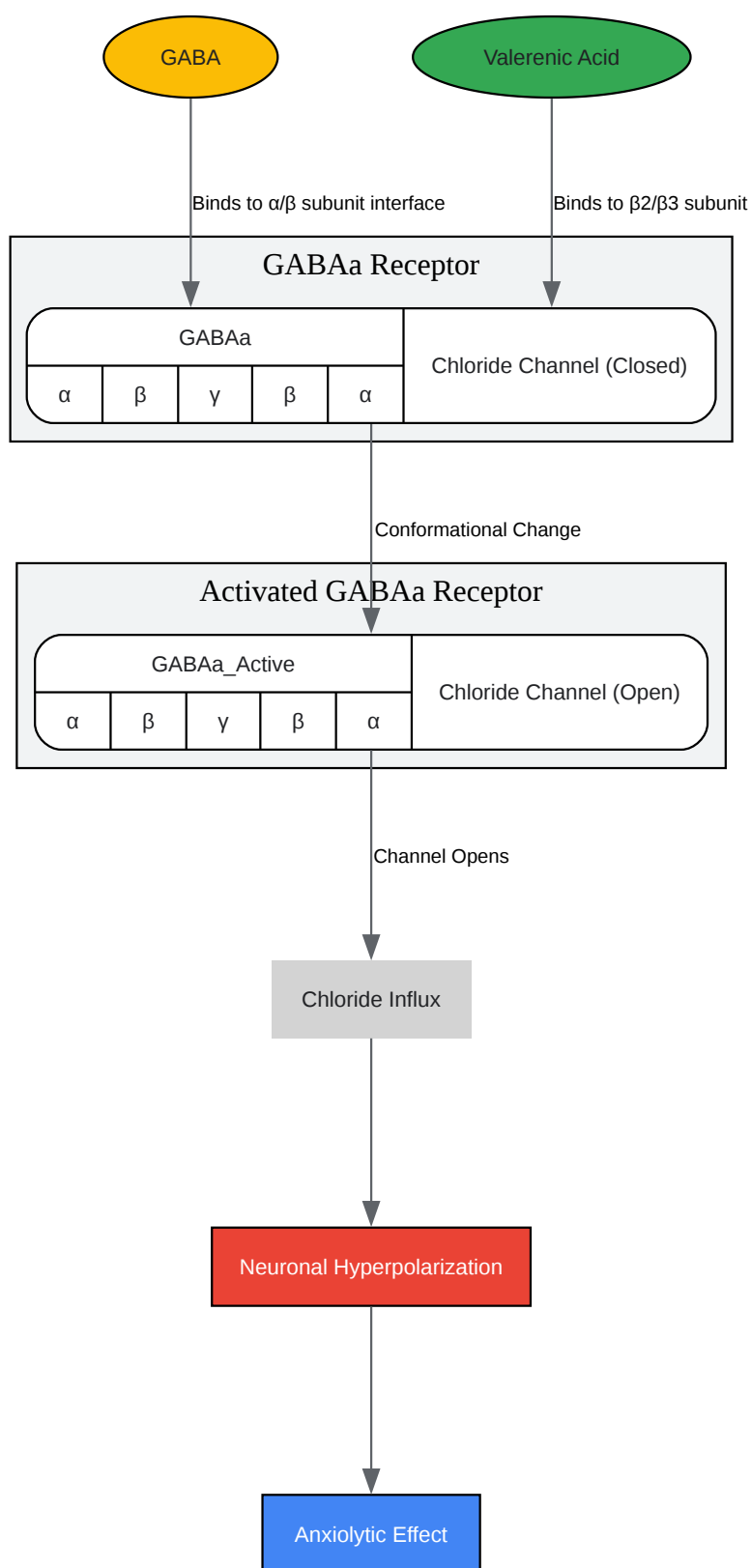
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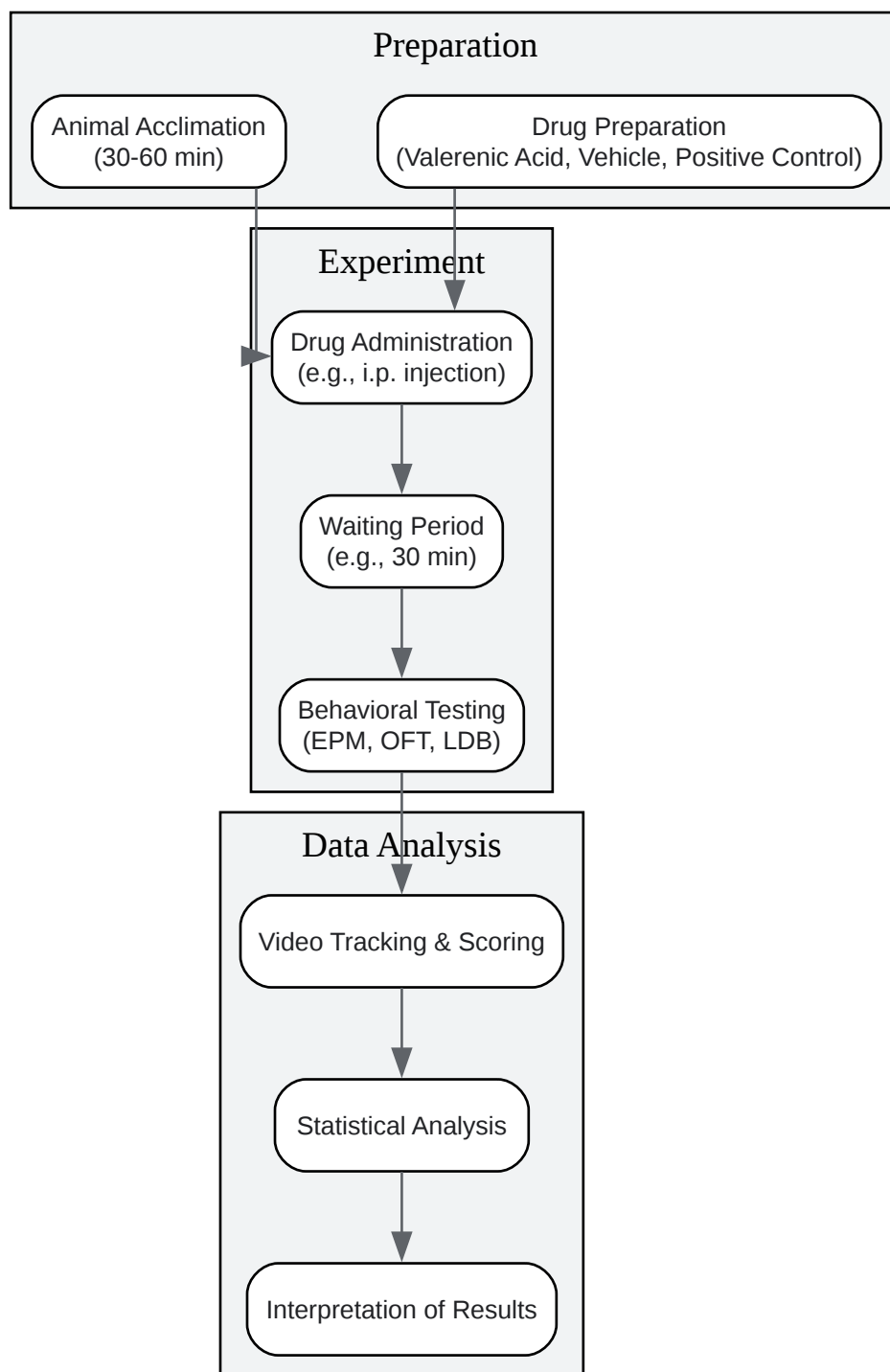
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo anxiolytic activity of **valerenic acid**, a primary active constituent of *Valeriana officinalis*, in established mouse models of anxiety. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: GABAA Receptor Modulation

Valerenic acid exerts its anxiolytic effects primarily through the positive allosteric modulation of γ -aminobutyric acid type A (GABA_A) receptors, the major inhibitory neurotransmitter receptors in the central nervous system.^{[1][2]} Unlike benzodiazepines, **valerenic acid** binds to a distinct site on the GABA_A receptor complex, specifically interacting with receptors containing β 2 or β 3 subunits.^{[1][2][3][4]} This interaction enhances the receptor's response to GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which results in a calming or anxiolytic effect. The anxiolytic activity of **valerenic acid** has been shown to be absent in mice with a point mutation in the β 3 subunit (N265M), highlighting the critical role of this subunit in its mechanism of action.^[4]





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